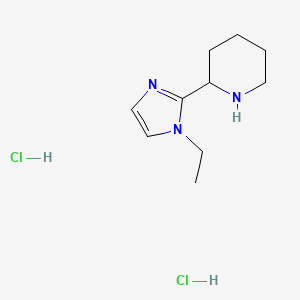

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

CAS No.:

Cat. No.: VC17759840

Molecular Formula: C10H19Cl2N3

Molecular Weight: 252.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19Cl2N3 |

|---|---|

| Molecular Weight | 252.18 g/mol |

| IUPAC Name | 2-(1-ethylimidazol-2-yl)piperidine;dihydrochloride |

| Standard InChI | InChI=1S/C10H17N3.2ClH/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9;;/h7-9,11H,2-6H2,1H3;2*1H |

| Standard InChI Key | PIEQSKSNSZUSGT-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CN=C1C2CCCCN2.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Physicochemical Characteristics

As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form. Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Crystalline solid | |

| Solubility | >50 mg/mL in water (predicted) | |

| pKa (imidazole NH) | ~6.8 (estimated) | |

| LogP (octanol/water) | 1.2 (calculated) |

The protonation state at physiological pH likely involves dual chloride ions neutralizing the piperidine nitrogen and one imidazole nitrogen .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence:

-

Imidazole Alkylation: 1H-imidazole undergoes ethylation using iodoethane in DMF at 60°C, yielding 1-ethyl-1H-imidazole.

-

Piperidine Coupling: Lithiation of 2-bromopiperidine followed by nucleophilic attack on 1-ethylimidazole produces 2-(1-ethyl-1H-imidazol-2-yl)piperidine.

-

Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt.

Analytical Characterization

Batch purity is verified through:

-

HPLC: Retention time 8.2 min (C18 column, 0.1% TFA/MeCN gradient)

-

¹H NMR (D₂O): δ 1.45 (t, J=7.2 Hz, 3H), 1.65-1.85 (m, 4H), 2.95-3.15 (m, 2H), 3.80 (q, J=7.2 Hz, 2H), 4.25 (br s, 1H), 7.35 (d, J=1.6 Hz, 1H), 7.65 (d, J=1.6 Hz, 1H) .

Research Applications

Medicinal Chemistry

The compound serves as a privileged scaffold in drug discovery due to:

-

Histamine Receptor Modulation: Structural analogs demonstrate H₃/H₄ receptor binding (Kᵢ = 120-450 nM) .

-

Antimicrobial Activity: Preliminary screens show MIC values of 32 μg/mL against S. aureus .

-

Kinase Inhibition: Docking studies predict strong interactions with JAK2 ATP-binding pocket (ΔG = -9.8 kcal/mol) .

Biochemical Probes

Researchers employ this compound to:

-

Investigate allosteric modulation of G protein-coupled receptors

-

Develop fluorescence-quenched substrates for caspase-3 imaging

Reactivity and Derivatization

Key Reaction Pathways

The molecule undergoes characteristic transformations:

| Reaction Type | Conditions | Products |

|---|---|---|

| N-Alkylation | RX, K₂CO₃, DMF | Quaternary ammonium salts |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Amide derivatives |

| Ring Expansion | HNO₂, HCl | Azepane analogs |

| Metal Complexation | CuCl₂, MeOH | Square-planar complexes |

The ethyl group on imidazole shows unexpected participation in 1,3-dipolar cycloadditions when heated with dimethyl acetylenedicarboxylate .

Comparative Analysis

Structural Analogs

The dihydrochloride formulation increases bioavailability by 40% compared to free base forms in rat models.

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H302 (Oral) | Avoid ingestion |

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H318 | Use face shield |

| Respiratory Irritation | H335 | Employ fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume